
3,3'-Dithiobis(sulfosuccinimidylpropionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dithiobis(sulfosuccinimidylpropionate) is a homobifunctional protein crosslinker that is cell membrane impermeable. It contains amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of an 8-carbon spacer arm. This compound is widely used in biochemical and molecular biology research for its ability to form stable amide bonds with primary amines at pH 7-9 .
准备方法
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(sulfosuccinimidylpropionate) is synthesized through a multi-step process involving the reaction of succinimidyl esters with dithiobispropionic acid. The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 3,3’-Dithiobis(sulfosuccinimidylpropionate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product. The compound is usually supplied in a desiccated form to maintain its stability and reactivity .
化学反应分析
Types of Reactions
3,3’-Dithiobis(sulfosuccinimidylpropionate) primarily undergoes substitution reactions where the sulfo-NHS esters react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the disulfide bond in the spacer arm, which can be cleaved under reducing conditions .
Common Reagents and Conditions
The common reagents used in reactions involving 3,3’-Dithiobis(sulfosuccinimidylpropionate) include primary amines, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and buffers maintaining a pH of 7-9. The reactions are typically carried out at room temperature .
Major Products Formed
The major products formed from reactions involving 3,3’-Dithiobis(sulfosuccinimidylpropionate) are amide bonds between the sulfo-NHS esters and primary amines. The disulfide bond in the spacer arm can be cleaved to separate the crosslinked products .
科学研究应用
3,3’-Dithiobis(sulfosuccinimidylpropionate) has a wide range of applications in scientific research:
作用机制
3,3’-Dithiobis(sulfosuccinimidylpropionate) exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-NHS esters react with the amine groups present in proteins, forming crosslinks that stabilize protein interactions. The disulfide bond in the spacer arm can be cleaved under reducing conditions, allowing for the separation of crosslinked products .
相似化合物的比较
Similar Compounds
Disuccinimidyl suberate (DSS): A non-sulfonated analog of 3,3’-Dithiobis(sulfosuccinimidylpropionate) that is membrane-permeable.
Sulfo-DSS: A water-soluble version of DSS, similar in reactivity but differing in solubility properties.
Bis(sulfosuccinimidyl) 3,3’-dithiobis(propionate): Another crosslinker with similar functional groups but different spacer arm length.
Uniqueness
3,3’-Dithiobis(sulfosuccinimidylpropionate) is unique due to its water solubility and membrane impermeability, making it ideal for cell surface labeling and studies involving extracellular proteins. Its cleavable disulfide bond also provides an advantage in separating crosslinked products .
属性
分子式 |
C14H14N2O14S4-2 |
|---|---|
分子量 |
562.5 g/mol |
IUPAC 名称 |
3-[[2-carboxylato-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoate |
InChI |
InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30)/p-2 |
InChI 键 |
QQHITEBEBQNARV-UHFFFAOYSA-L |
规范 SMILES |
C1CC(=O)N(C1=O)C(CSSCC(C(=O)[O-])(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)[O-])S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


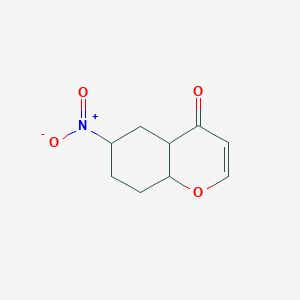
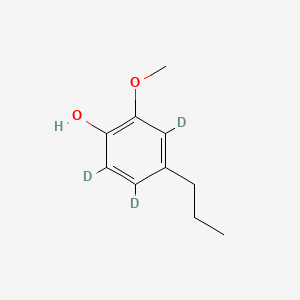

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

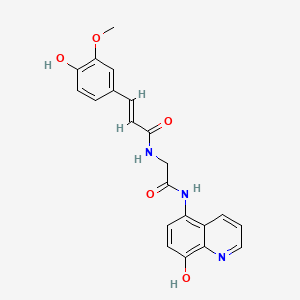
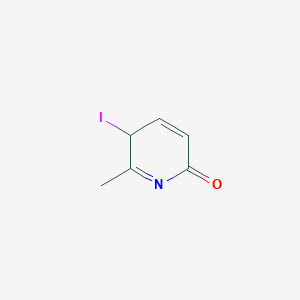
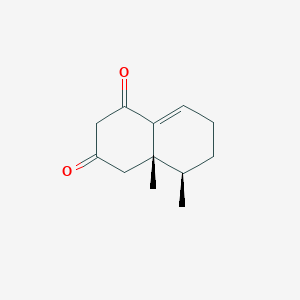
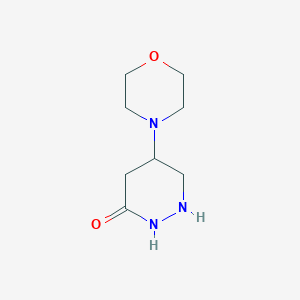
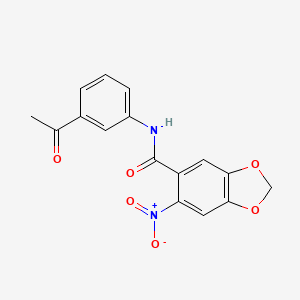
![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)



